3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridine
Descripción
Propiedades
IUPAC Name |
[1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-18-7-5-8-20(17-18)22-27-24(32-28-22)21-9-6-12-26-23(21)29-15-10-19(11-16-29)25(31)30-13-3-2-4-14-30/h5-9,12,17,19H,2-4,10-11,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYPBSZRZWFQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Pyridine Ring: The oxadiazole intermediate can be coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group on the m-tolyl moiety can be oxidized to form a carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Research Implications
The structural versatility of this compound class allows for fine-tuning of pharmacological properties. For instance:
- Selectivity : Introducing polar groups (e.g., sulfonyl in ) could reduce off-target effects compared to lipophilic analogs .
Actividad Biológica
The compound 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridine is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.43 g/mol. The structure features a pyridine ring linked to a piperidine moiety and an oxadiazole group, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds can exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : In silico studies have predicted that the compound may interact with specific targets involved in cancer pathways. The piperidine moiety is particularly noted for its ability to bind to proteins involved in tumor growth and metastasis .
- CNS Activity : The presence of piperidine suggests potential neuropharmacological effects. Compounds containing piperidine are often explored for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders .
The mechanisms underlying the biological activity of this compound may involve:
- Enzyme Inhibition : The oxadiazole ring is known to inhibit various enzymes that are crucial for microbial survival and cancer cell proliferation.
- Receptor Modulation : The piperidine structure can interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.
- Ion Channel Interaction : Similar compounds have been shown to affect voltage-gated ion channels, which are vital for cellular signaling.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study focusing on piperidine derivatives highlighted their broad spectrum of biological activities, suggesting potential applications in treating infections and cancer .
- Another investigation into oxadiazole derivatives demonstrated promising results against various pathogens, indicating that modifications in the structure could enhance antimicrobial efficacy .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Q1. What are the recommended methodologies for synthesizing this compound, and how can reaction yields be optimized?
Answer: Synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives. For example:
- Step 1: React 3-methylbenzamidoxime with a pyridine-carbonyl chloride derivative under microwave-assisted conditions (120°C, 30 min) to form the oxadiazole core.
- Step 2: Introduce the piperidine-carbonyl-piperidine moiety via nucleophilic substitution using DIPEA as a base in DMF at 80°C.
Optimization Strategies:
- Use catalytic Pd(OAc)₂ for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to identify byproducts and adjust stoichiometry .
Table 1: Representative Reaction Yields
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Microwave | 78 | 95% |
| 2 | DMF, 80°C | 65 | 92% |
Q. Q2. How should researchers characterize the compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks using ¹H/¹³C NMR in DMSO-d₆. Key signals include:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Crystallography: Use SHELXL for structure refinement if single crystals are obtained (e.g., via slow evaporation in ethanol) .
Advanced Research Questions
Q. Q3. What experimental designs are suitable for evaluating the compound’s biological activity in neurological targets?
Answer:
-
In Vitro Assays:
- mGlu5 Receptor Binding: Use fluorometric Ca²⁺ assays (EC₅₀ determination) in HEK293 cells transfected with rat mGlu5 receptors. ADX47273, a structurally related mGlu5 PAM, showed a 9-fold glutamate response enhancement at 170 nM .
- Dopamine Modulation: Measure extracellular dopamine levels in rat nucleus accumbens via microdialysis coupled with LC-MS/MS.
-
In Vivo Models:
Table 2: Key Pharmacological Parameters
| Assay | Result | Model | Reference |
|---|---|---|---|
| mGlu5 EC₅₀ | 170 nM | HEK293 | |
| CAR Inhibition (MED) | 30 mg/kg i.p. | Rat |
Q. Q4. How can researchers resolve contradictions in solubility data across studies?
Answer: Discrepancies often arise from polymorphic forms or solvent interactions. Strategies include:
- Polymorph Screening: Use solvent-drop grinding with acetonitrile/water mixtures to isolate stable crystalline forms.
- Solubility Enhancement: Co-crystallize with β-cyclodextrin (1:1 molar ratio) to improve aqueous solubility.
- Analytical Validation: Compare data via dynamic light scattering (DLS) and saturation shake-flask methods .
Q. Q5. What computational approaches are recommended for predicting target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina with mGlu5 receptor structures (PDB: 6N4W). Focus on the allosteric binding pocket near TM3 and TM7 helices.
- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å).
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond acceptors from analogous oxadiazole derivatives .
Q. Q6. How should crystallographic data be analyzed to confirm stereochemistry?
Answer:
- Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K.
- Refinement: Apply SHELXL-97 with anisotropic displacement parameters. Validate using R1 < 0.05 and wR2 < 0.15 .
- Stereochemical Validation: Check Flack parameter (|x| < 0.1) for absolute configuration .
Q. Q7. What statistical methods are appropriate for analyzing contradictory biological data?
Answer:
- Meta-Analysis: Pool data from independent studies using random-effects models (RevMan 5.4).
- Bland-Altman Plots: Assess agreement between in vitro and in vivo EC₅₀ values.
- Principal Component Analysis (PCA): Identify outliers in datasets with >10 variables (e.g., solubility, logD, IC₅₀) .
Methodological Challenges
Q. Q8. How can enantiomeric impurities in synthetic batches be detected and minimized?
Answer:
- Chiral HPLC: Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min). Retention times differ by >2 min for enantiomers.
- Asymmetric Synthesis: Employ (R)-BINAP ligands in Pd-catalyzed coupling steps to achieve >95% ee .
Q. Q9. What strategies mitigate degradation during long-term stability studies?
Answer:
Q. Q10. How can researchers validate target engagement in complex biological matrices?
Answer:
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